molecular formula C20H24O7 B1150436 Demethoxydeacetoxypseudolaric acid B

Demethoxydeacetoxypseudolaric acid B

Cat. No.: B1150436
M. Wt: 376.4 g/mol
InChI Key: QPFFEVMIQIJTGZ-XYWPTNBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethoxydeacetoxypseudolaric acid B is a diterpenoid compound derived from the root barks of Pseudolarix amabilis. It is a metabolite of the glucoside of pseudolaric acid C2. This compound has garnered interest due to its biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Demethoxydeacetoxypseudolaric acid B can be synthesized through the hydrolysis of pseudolaric acid C2. The process involves the removal of methoxy and acetoxy groups under specific reaction conditions. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the root barks of Pseudolarix amabilis, followed by hydrolysis and purification processes. The use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Demethoxydeacetoxypseudolaric acid B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Demethoxydeacetoxypseudolaric acid B has a wide range of scientific research applications:

Mechanism of Action

Demethoxydeacetoxypseudolaric acid B exerts its effects by inhibiting the growth of microorganisms through the inhibition of their metabolic pathways. It prevents cell division and modulates the immune system. The compound also exhibits antitumor activity by targeting specific molecular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its biological activities compared to its parent compounds. Its ability to modulate the immune system and exhibit potent antitumor activity makes it a valuable compound for scientific research and pharmaceutical development .

Properties

IUPAC Name

(1R,7S,8R,9R)-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/b8-3+,12-4+/t14-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFEVMIQIJTGZ-XYWPTNBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the metabolic pathway of Demethoxydeacetoxypseudolaric acid B in the body?

A: Research suggests that DDPB is not directly present in TDA but is formed as a metabolite. Specifically, DDPB is a proposed glucoside of Pseudolaric acid C2 (PC2) []. The metabolic pathway involves the hydrolysis of ester bonds in TDA, primarily by plasma esterases, followed by glucosylation, resulting in the formation of DDPB []. This process primarily occurs in the blood after either oral or intravenous administration of TDA [].

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